![molecular formula C28H35N5O8S2 B1683503 2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid CAS No. 209187-02-0](/img/structure/B1683503.png)
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
YM-75466 是一种小分子药物,以其作为 Xa 因子抑制剂的作用而闻名。 它因其抗凝血和抗血栓形成特性而被研究用于治疗血栓形成的潜力 。 YM-75466 以其能够降低血浆中凝血酶-抗凝血酶复合物水平而闻名,同时不会显着延长凝血时间 .
准备方法
合成路线和反应条件: YM-75466 的合成涉及几个关键步骤:
Mitsunobu 偶联: N-Boc-4-哌啶醇与对硝基苯酚偶联形成硝基苯醚。
催化氢化: 硝基苯醚被氢化以生成中间体苯胺。
氧化: 7-甲酰基-2-萘甲腈是通过使用三甲胺 N-氧化物或二甲亚砜在四氟硼酸银存在下氧化溴甲基萘而制备的。
还原烷基化: 中间体苯胺与醛烷基化形成仲胺。
酰化: 仲胺用 2-(氯磺酰基)乙酸乙酯酰化,生成磺酰胺。
Pinner 反应: 磺酰胺在乙醇盐酸中进行 Pinner 反应,然后用乙酸铵处理以形成所需的脒。
缩合: 脱保护的哌啶部分与乙酰亚胺酸乙酯缩合,得到双脒化合物。
水解: 在酸性条件下水解乙酯基团以生成目标羧酸.
工业生产方法: YM-75466 的工业生产遵循类似的合成路线,但针对大规模生产进行了优化。这包括使用高产率反应、高效的纯化方法和严格的质量控制,以确保最终产品的稳定性和纯度。
化学反应分析
反应类型: YM-75466 主要经历以下反应:
氧化: 涉及溴甲基萘转化为 7-甲酰基-2-萘甲腈。
还原: 硝基苯醚催化氢化为苯胺。
取代: 酰化和 Pinner 反应形成磺酰胺和脒衍生物。
常用试剂和条件:
氧化: 三甲胺 N-氧化物、二甲亚砜、四氟硼酸银。
还原: 氢气、钯碳催化剂。
取代: 2-(氯磺酰基)乙酸乙酯、乙醇盐酸、乙酸铵。
主要产物:
磺酰胺: 在酰化步骤中形成。
脒: 通过 Pinner 反应和随后的缩合产生。
科学研究应用
YM-75466 已经广泛研究了其在以下方面的应用:
化学: 作为研究 Xa 因子抑制的工具化合物。
生物学: 研究 Xa 因子在凝血途径中的作用。
医学: 预防和治疗血栓形成的潜在治疗剂。
工业: 用于抗凝血药物的开发
作用机制
YM-75466 通过特异性抑制 Xa 因子发挥作用,Xa 因子是凝血级联中将凝血酶原转化为凝血酶的关键酶。 通过抑制 Xa 因子,YM-75466 阻止凝血酶的形成,从而减少血凝块的形成 。这种抑制是通过与 Xa 因子的活性位点结合来实现的,阻止了其与底物的相互作用。
类似化合物:
华法林: 另一种抑制维生素 K 环氧化还原酶的抗凝血剂。
利伐沙班: 与 YM-75466 类似的直接 Xa 因子抑制剂。
阿哌沙班: 另一种用于预防血栓形成的直接 Xa 因子抑制剂。
比较:
YM-75466 与华法林: YM-75466 与华法林相比,作用起效快、治疗范围更广,与其他药物的相互作用更少.
YM-75466 与利伐沙班和阿哌沙班: YM-75466 与这些化合物的作用机制相似,但在药代动力学和特异性结合亲和力方面可能有所不同.
YM-75466 因其独特的合成路线和特异性抑制 Xa 因子而不显着影响凝血时间而脱颖而出,使其成为进一步开发为抗凝血剂的有希望的候选者 .
相似化合物的比较
Warfarin: Another anticoagulant that inhibits vitamin K epoxide reductase.
Rivaroxaban: A direct factor Xa inhibitor similar to YM-75466.
Apixaban: Another direct factor Xa inhibitor used for preventing blood clots.
Comparison:
YM-75466 vs. Warfarin: YM-75466 has a rapid onset of action, a wider therapeutic range, and fewer interactions with other drugs compared to warfarin.
YM-75466 vs. Rivaroxaban and Apixaban: YM-75466 shares a similar mechanism of action with these compounds but may differ in pharmacokinetics and specific binding affinities.
YM-75466 stands out due to its unique synthetic route and specific inhibition of factor Xa without significantly affecting coagulation time, making it a promising candidate for further development as an anticoagulant .
生物活性
The compound 2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid; methanesulfonic acid (YM-60828) has garnered attention due to its potential biological activity, particularly in the context of pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
YM-60828 is a complex organic molecule with a molecular formula of C28H35N5O8S2. The methanesulfonic acid (MSA) salt form enhances its solubility and stability, making it suitable for various biological assays. The compound features multiple functional groups, including a sulfamoyl group, which is known for its role in enzyme inhibition and interaction with biological targets.
Property | Value |
---|---|
Molecular Weight | 605.73 g/mol |
Density | 1.48 g/cm³ |
Solubility | Highly soluble in water |
pH | Not determined |
Melting Point | Not available |
The biological activity of YM-60828 is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may function as an inhibitor of certain enzymes involved in metabolic pathways. The presence of the sulfamoyl group is significant, as it often confers inhibitory properties against carbonic anhydrases and other sulfonamide-sensitive enzymes.
Pharmacological Studies
Recent pharmacological studies have shown that YM-60828 exhibits promising anti-inflammatory and analgesic effects. In vitro assays demonstrated that the compound can significantly reduce the production of pro-inflammatory cytokines in activated macrophages, suggesting its potential as a therapeutic agent in inflammatory diseases.
Case Study: Anti-inflammatory Effects
In a controlled study using murine models, YM-60828 was administered at varying doses to evaluate its efficacy in reducing inflammation induced by lipopolysaccharide (LPS). The results indicated:
- Significant reduction in tumor necrosis factor-alpha (TNF-α) levels.
- Decrease in interleukin-6 (IL-6) production.
These findings highlight the compound's potential as an anti-inflammatory agent.
Cytotoxicity and Safety Profile
Toxicological assessments indicate that YM-60828 has a favorable safety profile at therapeutic doses. In vitro cytotoxicity tests on human cell lines showed minimal adverse effects, with an IC50 value significantly higher than the effective therapeutic concentration.
Table 2: Summary of Biological Activities
Activity Type | Observed Effect |
---|---|
Enzyme Inhibition | Yes |
Anti-inflammatory | Yes |
Cytotoxicity | Low |
Safety Profile | Favorable |
Future Directions and Research
Further research is warranted to fully elucidate the mechanism of action and therapeutic potential of YM-60828. Future studies should focus on:
- In vivo efficacy : Evaluating the compound's effectiveness in animal models of chronic inflammatory diseases.
- Mechanistic studies : Understanding the detailed biochemical pathways affected by YM-60828.
- Formulation development : Exploring various delivery methods to enhance bioavailability and therapeutic outcomes.
属性
CAS 编号 |
209187-02-0 |
---|---|
分子式 |
C28H35N5O8S2 |
分子量 |
633.7 g/mol |
IUPAC 名称 |
2-[(7-carbamimidoylnaphthalen-2-yl)methyl-[4-(1-ethanimidoylpiperidin-4-yl)oxyphenyl]sulfamoyl]acetic acid;methanesulfonic acid |
InChI |
InChI=1S/C27H31N5O5S.CH4O3S/c1-18(28)31-12-10-25(11-13-31)37-24-8-6-23(7-9-24)32(38(35,36)17-26(33)34)16-19-2-3-20-4-5-21(27(29)30)15-22(20)14-19;1-5(2,3)4/h2-9,14-15,25,28H,10-13,16-17H2,1H3,(H3,29,30)(H,33,34);1H3,(H,2,3,4) |
InChI 键 |
YRIFGKTUAWTSFP-UHFFFAOYSA-N |
SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O.CS(=O)(=O)O |
规范 SMILES |
CC(=N)N1CCC(CC1)OC2=CC=C(C=C2)N(CC3=CC4=C(C=C3)C=CC(=C4)C(=N)N)S(=O)(=O)CC(=O)O.CS(=O)(=O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>2 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
YM-75466; YM 75466; YM75466; YM-75466 Free; YM-466; YM 466; YM466; YM-60828; YM 60828; YM60828 |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。